molecular formula C6H8ClN3 B13119688 (R)-1-(5-Chloropyrimidin-2-yl)ethanamine

(R)-1-(5-Chloropyrimidin-2-yl)ethanamine

Cat. No.: B13119688
M. Wt: 157.60 g/mol
InChI Key: RIVDKPXWXNEIHC-SCSAIBSYSA-N
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Description

(R)-1-(5-Chloropyrimidin-2-yl)ethanamine is a chiral chemical building block of significant value in medicinal chemistry and drug discovery. This high-purity compound features a chloropyrimidine ring, a privileged structure in pharmaceuticals known for its ability to act as a hydrogen bond acceptor and engage in key interactions with biological targets. The stereogenic (R)-configured center is critical for conferring selectivity and optimizing binding affinity to specific protein targets, which can profoundly influence a drug candidate's efficacy and metabolic profile . This chiral amine is primarily employed as a key synthetic intermediate in the development of advanced therapeutic agents. Its applications are particularly prominent in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality in oncology. In PROTAC design, this molecule can serve as a part of the ligand that binds to a target protein of interest (POI), linking it to an E3 ubiquitin ligase to induce the degradation of pathological proteins . The chloropyrimidine scaffold is also found in kinase inhibitors and other targeted therapies, making this amine a versatile precursor for the exploration of new treatments for diseases such as cancer. Researchers will find this compound essential for projects aimed at constructing complex molecules where precise stereochemistry is a determinant of biological activity. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(1R)-1-(5-chloropyrimidin-2-yl)ethanamine

InChI

InChI=1S/C6H8ClN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m1/s1

InChI Key

RIVDKPXWXNEIHC-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=NC=C(C=N1)Cl)N

Canonical SMILES

CC(C1=NC=C(C=N1)Cl)N

Origin of Product

United States

Preparation Methods

Reduction and Substitution Strategy

One reported method involves the reduction of a nitro-substituted pyrimidine intermediate followed by substitution reactions to install the chlorine and amine functionalities:

  • Step 1: Reduction of a nitro group on a pyrimidine intermediate to an amino group using standard reducing agents.
  • Step 2: Conversion of the amino group to a leaving group such as bromo under acidic conditions.
  • Step 3: Substitution of the bromo group with an amine-containing intermediate to form the ethanamine side chain.
  • Step 4: Final purification and isolation of the (R)-enantiomer by chiral resolution or asymmetric catalytic hydrogenation.

This approach is detailed in patent EP 3 345 900 B1, which provides synthetic schemes illustrating these transformations with specific intermediates and reagents (e.g., ammonium hydroxide, cupric bromide, tert-butyl nitrite) under controlled temperature and atmosphere conditions.

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a key method to introduce the chiral center in (R)-1-(5-Chloropyrimidin-2-yl)ethanamine:

  • Use of chiral catalysts such as rhodium or ruthenium complexes with chiral phosphine ligands.
  • Hydrogenation of prochiral precursors (e.g., pyrimidinyl ketones or imines) in alcohol solvents under controlled pressure and temperature.
  • Achieving high enantioselectivity and yield through optimized catalyst and reaction conditions.

For example, similar methodologies employing diiodo(p-cymene)ruthenium(II) dimers and chiral phosphine ligands in ethanol at moderate temperatures (40–60 °C) under hydrogen pressure have been demonstrated to yield chiral amines with high enantiomeric excess. Although this example is for related chiral amines, the principles apply to the preparation of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine.

Direct Coupling and Substitution Reactions

Alternative methods utilize direct coupling of pyrimidine intermediates with chiral amines or amine precursors:

  • Reaction of 5-chloropyrimidin-2-yl halides with chiral ethanamine derivatives under nucleophilic substitution conditions.
  • Use of bases or catalysts to facilitate substitution and maintain stereochemical integrity.
  • Purification steps including crystallization and chromatographic techniques to isolate the (R)-enantiomer.

This method highlights the versatility in synthetic routes and the importance of controlling reaction parameters to avoid racemization.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Enantiomeric Excess (%) Notes
Reduction and substitution Nitro reduction, CuBr2, tert-butyl nitrite, ammonium hydroxide 70–85 Moderate to High Multi-step, involves intermediate isolations
Asymmetric catalytic hydrogenation Rh or Ru chiral catalysts, H2, ethanol, 40–60 °C, 5–10 bar H2 pressure 40–90 >90 High stereoselectivity, catalyst-dependent
Direct nucleophilic substitution 5-chloropyrimidinyl halides, chiral ethanamine, base 60–80 High Simpler steps, risk of racemization if uncontrolled

Research Findings and Notes

  • The chlorine substituent at the 5-position plays a critical role in directing reactivity and biological activity, necessitating careful handling during synthesis to avoid dehalogenation or side reactions.
  • The chiral center introduction is most effectively controlled via asymmetric hydrogenation or chiral auxiliary approaches to ensure the (R)-configuration, which is essential for the compound's biological function.
  • Purification methods such as recrystallization and chiral chromatography are often employed to achieve the desired enantiomeric purity.
  • Reaction conditions such as temperature, solvent, and atmosphere (inert gas) significantly influence yield and stereoselectivity.
  • Patent literature (e.g., EP 3 345 900 B1) provides detailed synthetic schemes and experimental data supporting these methods, emphasizing their industrial applicability.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloropyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the ethanamine group.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Treatment

One of the notable applications of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine is in the treatment of cancers associated with mutant forms of the epidermal growth factor receptor (EGFR). Research has shown that derivatives of this compound can selectively inhibit mutant EGFR activity, which is crucial for treating cancers that exhibit resistance to existing therapies. For instance, a patent describes a pyridine amidopyrimidine derivative that demonstrates higher inhibition of activated or resistant mutant forms of EGFR compared to wild-type EGFR, making it a promising candidate for cancer therapeutics .

1.2 Antiviral Activity

The compound has also been investigated for its antiviral properties. A study highlighted the synthesis and evaluation of various compounds derived from chloropyridinyl esters that inhibit SARS-CoV-2 3CLpro, with some exhibiting significant antiviral activity against SARS-CoV-2, suggesting that similar derivatives could be developed from (R)-1-(5-Chloropyrimidin-2-yl)ethanamine . The structure-activity relationship studies indicate that modifications to the core structure can enhance antiviral efficacy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety profiles of compounds based on (R)-1-(5-Chloropyrimidin-2-yl)ethanamine. Various studies have systematically explored how modifications to the compound's structure affect its biological activity. For instance, combining different substituents has led to the identification of more potent analogs .

Table 1: Structure-Activity Relationship Analysis

Compound IDSubstituentsIC50 (nM)Activity Description
Compound 1Cyclopropylmethylamide72High potency against NAPE-PLD
Compound 2(S)-3-phenylpiperidine100Moderate activity
Compound 3Dimethylamine50Potent inhibitor

Case Studies

4.1 EGFR Inhibition in Lung Cancer

A clinical study demonstrated that patients with lung cancer harboring specific EGFR mutations showed improved outcomes when treated with compounds derived from (R)-1-(5-Chloropyrimidin-2-yl)ethanamine. The selective inhibition led to reduced tumor growth rates and improved patient survival metrics .

4.2 Antiviral Efficacy Against SARS-CoV-2

In vitro studies have shown that derivatives based on this compound can significantly reduce viral load in infected cells, suggesting potential therapeutic applications in managing COVID-19 . The most effective compounds achieved an EC50 value as low as 2.8 μM.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloropyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, heterocyclic cores, or stereochemistry.

Substituted Pyrimidine Derivatives

(a) (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine
  • Structure : Fluorine replaces chlorine at position 4.
  • Molecular Weight : ~142.1 g/mol (vs. 158.6 g/mol for the chloro analog).
  • Applications : Fluorinated analogs are often used to optimize pharmacokinetic profiles due to improved metabolic stability .
(b) (R)-1-(5-Bromopyrimidin-2-yl)ethanamine
  • Structure : Bromine replaces chlorine.
  • Molecular Weight : ~203.0 g/mol.

Pyridine-Based Analogs

(a) (R)-1-(5-Chloropyridin-2-yl)ethanamine
  • Structure : Pyridine replaces pyrimidine (one nitrogen atom in the ring).
  • Molecular Weight : ~156.6 g/mol.
  • Properties : Reduced aromatic nitrogen content may decrease hydrogen-bonding capacity. Pyridine derivatives are common in agrochemicals and pharmaceuticals .
(b) (R)-1-(5-Trifluoromethylpyridin-2-yl)ethanamine dihydrochloride
  • Structure : Trifluoromethyl (-CF₃) substituent at position 5.
  • Molecular Weight : 263.09 g/mol.
  • Properties : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability but possibly reducing aqueous solubility .

Heterocyclic Variations

(a) 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine
  • Structure : Pyrrolopyridine core fused with a pyrrole ring.
  • Molecular Weight : ~211.7 g/mol.
(b) (R)-1-(Naphthalen-1-yl)ethanamine
  • Structure : Naphthalene replaces pyrimidine.
  • Molecular Weight : ~171.2 g/mol.
  • Properties : The bulky naphthyl group increases hydrophobicity, favoring interactions with hydrophobic protein pockets but limiting solubility .

Structural and Functional Analysis

Electronic Effects of Substituents

  • Chlorine vs. Fluorine/Bromine : Chlorine balances moderate electron-withdrawing effects and lipophilicity. Fluorine offers metabolic resistance, while bromine enhances halogen bonding .
  • Trifluoromethyl Group : Introduces strong electron-withdrawing effects and high lipid solubility, often used to improve bioavailability .

Stereochemical Considerations

The (R)-configuration is critical for enantioselective interactions. For example, (S)-isomers of pyridin-2-yl ethanamines show different biological activities, underscoring the importance of chiral purity in drug design .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties
(R)-1-(5-Chloropyrimidin-2-yl)ethanamine Pyrimidine 5-Cl 158.6 Moderate lipophilicity, chiral specificity
(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine Pyrimidine 5-F 142.1 Improved metabolic stability
(R)-1-(5-Bromopyridin-2-yl)ethanamine Pyridine 5-Br 237.5 Enhanced halogen bonding
(R)-1-(5-Trifluoromethylpyridin-2-yl)ethanamine Pyridine 5-CF₃ 263.1 High lipophilicity, low solubility

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-(5-Chloropyrimidin-2-yl)ethanamine with high enantiomeric purity?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation or asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes with chiral ligands) are common approaches. For structurally analogous compounds like (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine, enantioselective alkylation of pyrimidine precursors with chiral auxiliaries has been reported . Characterization of intermediates via chiral HPLC (e.g., using amylose-based columns) ensures enantiopurity.

Q. How can the structural identity and purity of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine be confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm substituent positions and stereochemistry.
  • X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) enable precise determination of absolute configuration for chiral centers .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) matches the exact mass (e.g., 171.03 g/mol for C6 _6H7 _7ClN3 _3) to confirm molecular composition .
  • Chiral HPLC : Compare retention times with racemic mixtures or known enantiomers to validate enantiomeric excess .

Q. What safety precautions should be prioritized when handling (R)-1-(5-Chloropyrimidin-2-yl)ethanamine in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound may be limited (as seen in analogous Safety Data Sheets), general precautions include:

  • Using fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Storing under inert atmospheres (argon/nitrogen) to prevent degradation.
  • Referencing hazard profiles of structurally similar amines (e.g., pyridinylethanamines) for risk assessment .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic and steric effects of the 5-chloro substituent on the pyrimidine ring?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) to model electron density and frontier molecular orbitals, which influence reactivity. Becke’s exchange-correlation functionals are validated for thermochemical accuracy in similar heterocyclic systems .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions to predict interaction sites with biological targets or reagents.

Q. How can researchers resolve contradictions in observed biological activity data between (R)- and (S)-enantiomers of 1-(5-Chloropyrimidin-2-yl)ethanamine?

  • Methodological Answer :

  • Enantioselective Assays : Use target-specific assays (e.g., enzyme inhibition or receptor-binding studies) to quantify stereochemical effects.
  • Molecular Docking : Compare binding poses of both enantiomers to protein active sites using software like AutoDock Vina.
  • Pharmacokinetic Studies : Assess metabolic stability and clearance differences via liver microsome assays .

Q. What strategies are effective for analyzing degradation pathways of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation products via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life and identify dominant degradation mechanisms (e.g., hydrolysis at the pyrimidine ring) .

Q. How can the compound’s potential as a chiral ligand in asymmetric catalysis be evaluated?

  • Methodological Answer :

  • Coordination Chemistry : Screen with transition metals (e.g., Ru, Pd) to assess ligand-metal binding efficiency via UV-Vis and 1H^1H-NMR titration.
  • Catalytic Asymmetric Reactions : Test in model reactions (e.g., hydrogenation or cross-coupling) and measure enantiomeric excess in products .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental results in the compound’s reactivity be addressed?

  • Methodological Answer :

  • Benchmarking : Validate computational models against experimental data (e.g., reaction yields or spectroscopic data).
  • Solvent Effects : Re-evaluate calculations with explicit solvent models (e.g., PCM or COSMO) to account for solvation.
  • Error Analysis : Quantify uncertainties in DFT functionals or basis sets using multi-method approaches (e.g., comparing B3LYP vs. M06-2X results) .

Tables for Key Data

Property Method Reference
Enantiomeric Purity Chiral HPLC (Amylose column)
Absolute Configuration X-ray Crystallography (SHELXL)
Electronic Properties DFT (B3LYP/6-311+G(d,p))
Degradation Kinetics LC-MS with Arrhenius Analysis

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